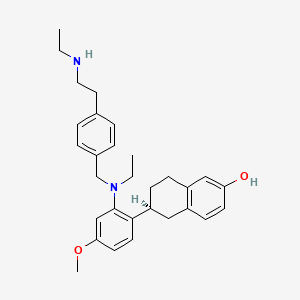

Elacestrant S enantiomer

描述

Elacestrant (B1663853) is a nonsteroidal compound recognized for its role as a selective estrogen receptor degrader (SERD). wikipedia.org As a SERD, its primary mechanism involves binding to the estrogen receptor (ER) and inducing a conformational change that marks the receptor for degradation by the cell's natural protein disposal machinery, the proteasome pathway. drugbank.compatsnap.com This action leads to the elimination of the estrogen receptor, thereby blocking the downstream signaling that promotes the growth of hormone receptor-positive (HR+) cancer cells. drugbank.commdpi.com

Elacestrant (also known as RAD1901) is developed as a racemic mixture, meaning it consists of two enantiomers—mirror-image molecules—known as the S enantiomer and the R enantiomer. Preclinical research has identified the Elacestrant S enantiomer as the enantiomer with low biological activity. medchemexpress.combiorbyt.commedchemexpress.com

Endocrine therapy is a foundational treatment strategy for hormone receptor-positive (HR+) breast cancers, which account for a majority of breast cancer diagnoses. frontiersin.org This therapeutic approach targets the hormonal pathways that drive cancer growth. The main classes of endocrine therapies include:

Selective Estrogen Receptor Modulators (SERMs) : These agents, such as tamoxifen (B1202), competitively bind to the estrogen receptor, acting as antagonists in breast tissue to block estrogen's effects. frontiersin.orgtargetedonc.com

Aromatase Inhibitors (AIs) : This class of drugs works by inhibiting the aromatase enzyme, which is responsible for the production of estrogen from androgens in postmenopausal women, thereby lowering circulating estrogen levels. frontiersin.org

Selective Estrogen Receptor Degraders (SERDs) : SERDs represent a distinct class of endocrine therapy. Unlike SERMs that only block the receptor, SERDs actively lead to its destruction. frontiersin.orgtandfonline.com

A significant challenge in endocrine therapy is the development of treatment resistance. nih.gov One of the key mechanisms of acquired resistance is the emergence of mutations in the estrogen receptor gene (ESR1), which can render the receptor constitutively active, even in the absence of estrogen, and may reduce the binding affinity of drugs like tamoxifen. mdpi.comtandfonline.com The development of new SERDs, particularly orally available agents like elacestrant, has been a major focus of research to overcome these resistance mechanisms. nih.govnih.gov By degrading the estrogen receptor, SERDs can be effective against both wild-type and certain mutant forms of the receptor. patsnap.comaacrjournals.org

The first SERD to be approved was fulvestrant (B1683766). nih.gov While effective, its utility is limited by its pharmacokinetic properties; it requires large-volume intramuscular injections and has poor bioavailability. nih.govmdpi.com These limitations spurred the development of a new generation of orally bioavailable SERDs to offer a more convenient and potentially more effective treatment option. tandfonline.comnih.govmdpi.com

Elacestrant emerged from this research effort as a potent, nonsteroidal, oral SERD. ascopubs.org Preclinical studies have demonstrated its ability to effectively induce the degradation of estrogen receptor alpha (ERα) and inhibit ER-mediated signaling and the growth of ER+ breast cancer cell lines. aacrjournals.org Research in preclinical models, including patient-derived xenografts (PDX), has shown that elacestrant has significant antitumor activity, including in models harboring ESR1 mutations that are associated with resistance to other endocrine therapies. aacrjournals.orgtandfonline.com

The differentiation between the biological activity of elacestrant's enantiomers is a key aspect of its preclinical characterization. As noted, the S enantiomer is designated as having low activity, which implies that the therapeutic effect of the racemic mixture is primarily driven by the R enantiomer. medchemexpress.combiorbyt.com

Detailed Research Findings

Preclinical research provides quantitative data on the binding affinity and activity of elacestrant, which is crucial for understanding its function as a SERD.

Table 1: Preclinical Activity of Elacestrant This table summarizes key findings from in vitro studies on elacestrant. The data generally reflects the activity of the racemic mixture or the more active enantiomer.

| Parameter | Finding | Cell Line / Model | Reference |

| ERα Binding Affinity (IC₅₀) | 48 nM | Purified ERα ligand-binding domain | tandfonline.cominvivochem.com |

| ERβ Binding Affinity (IC₅₀) | 870 nM | Purified ERβ ligand-binding domain | mdpi.cominvivochem.com |

| ERα Degradation (EC₅₀) | 0.6 nM | MCF-7 cells | invivochem.comnih.gov |

| Anti-proliferative Activity (EC₅₀) | 4 pM | Estradiol-stimulated MCF-7 cells | invivochem.com |

IC₅₀ (Half-maximal inhibitory concentration) measures the potency of a substance in inhibiting a specific biological or biochemical function. EC₅₀ (Half-maximal effective concentration) measures the concentration of a drug that gives half of the maximal response.

Table 2: Enantiomer Activity Profile This table provides a comparative overview of the two enantiomers of elacestrant based on available scientific information.

| Enantiomer | Reported Activity | Role in Racemic Mixture | Reference |

| This compound | Low activity | Considered the less biologically active component | medchemexpress.combiorbyt.commedchemexpress.com |

| Elacestrant R enantiomer | High activity | Considered the primary driver of the SERD effect |

Molecular dynamics simulations have been used to investigate the binding mechanism of elacestrant to the ERα active site. These studies show that the molecule forms key interactions with helices H3, H5, H6, and H11 of the receptor. nih.gov An essential interaction for the degradation of ERα has been identified with the amino acid Asn532 in helix 11, which is observed in simulations with the wild-type receptor. nih.gov

Structure

3D Structure

属性

IUPAC Name |

(6S)-6-[2-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N2O2/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3/t26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIFNOOUKXBRGGB-SANMLTNESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)[C@H]3CCC4=C(C3)C=CC(=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preclinical Discovery and Early Development of Elacestrant

Initial Research Pathways and Pharmacological Observations

The discovery of elacestrant (B1663853) was part of a broader effort to identify novel, orally bioavailable SERDs that could overcome the limitations of existing endocrine therapies. Early research focused on synthesizing and screening a variety of compounds for their ability to bind to and degrade the estrogen receptor. During this process, the racemic mixture of what would become elacestrant was synthesized.

Subsequent chiral separation of the racemic mixture yielded the individual R- and S-enantiomers, allowing for the detailed characterization of their distinct pharmacological properties. Preclinical studies revealed that the two enantiomers possessed markedly different affinities for the estrogen receptor and, consequently, different levels of biological activity.

Pharmacological observations consistently demonstrated that the S-enantiomer of elacestrant is the less active of the two stereoisomers. medchemexpress.com While elacestrant (the R-enantiomer) is a potent and selective degrader of the estrogen receptor, the S-enantiomer exhibits low activity. medchemexpress.com In competitive receptor binding assays, elacestrant (RAD1901) demonstrated preferential binding to ERα with an IC50 of 48 nM, compared to 870 nM for ERβ. nih.gov Although specific IC50 values for the S-enantiomer are not detailed in the available literature, it is consistently referred to as the low-activity enantiomer. medchemexpress.com This difference in binding affinity and activity was a critical finding that directed the subsequent development focus exclusively on the R-enantiomer as the therapeutic agent.

| Compound | Target | IC50 (nM) |

|---|---|---|

| Elacestrant (R-enantiomer) | ERα | 48 |

| Elacestrant (R-enantiomer) | ERβ | 870 |

| Elacestrant S-enantiomer | ERα | Low Activity |

| Elacestrant S-enantiomer | ERβ | Low Activity |

Rationale for Development in Endocrine-Resistant Contexts

The primary impetus for the development of new endocrine therapies like elacestrant was the prevalence of resistance to existing treatments for ER-positive breast cancer. Tumors can develop resistance through various mechanisms, including the acquisition of mutations in the estrogen receptor gene (ESR1). These mutations can lead to constitutive activation of the estrogen receptor, rendering treatments like aromatase inhibitors ineffective.

Preclinical studies demonstrated that elacestrant is effective in models of endocrine-resistant breast cancer. It has shown the ability to inhibit the growth of cancer cells harboring ESR1 mutations. nih.gov Furthermore, elacestrant has demonstrated antitumor activity in preclinical models of breast cancer that are resistant to other therapies, including fulvestrant (B1683766) and CDK4/6 inhibitors. researchgate.netnih.gov

The efficacy of elacestrant in these resistant models provided a strong rationale for its clinical development. The ability to target and degrade both wild-type and mutant estrogen receptors offered a promising strategy to overcome acquired resistance to other endocrine therapies. Preclinical data showed that elacestrant could induce tumor regression in patient-derived xenograft (PDX) models, including those from heavily pretreated patients. This underscored its potential as a valuable treatment option for patients with advanced or metastatic ER-positive breast cancer who have progressed on prior endocrine therapies.

| Resistance Mechanism | Preclinical Model | Effect of Elacestrant |

|---|---|---|

| ESR1 Mutations | Cell lines and PDX models with ESR1 mutations | Inhibition of tumor growth |

| Fulvestrant Resistance | Fulvestrant-resistant PDX models | Antitumor activity |

| CDK4/6 Inhibitor Resistance | CDK4/6 inhibitor-resistant cell lines and PDX models | Inhibition of tumor growth |

Chemical Synthesis and Stereochemical Investigation of Elacestrant Enantiomers

Synthetic Pathways for Elacestrant (B1663853)

The synthesis of Elacestrant involves a multi-step process that can be adapted to produce its specific enantiomers.

The synthesis of Elacestrant typically begins with the demethylation of a starting material, followed by a series of reactions including bromination, reduction, and the introduction of key functional groups. medchemexpress.com One of the crucial intermediates in this process is 3-Bromo-7-Phenylmethoxy-1,2-Dihydronaphthalene.

A representative synthetic route involves the following general steps:

Demethylation of the initial reactant. medchemexpress.com

Treatment with (bromomethyl)benzene and potassium carbonate. medchemexpress.com

Bromination using Br2. medchemexpress.com

Reduction with sodium borohydride. medchemexpress.com

A final series of reactions, including reductive amination, to yield the final Elacestrant molecule. medchemexpress.com

The following table outlines some of the key intermediates and reagents involved in a common synthetic pathway for Elacestrant.

| Step | Key Intermediate/Reagent | Purpose |

| 1 | 48% HBr | Demethylation |

| 2 | (bromomethyl)benzene, K2CO3 | Benzyl protection |

| 3 | Br2 | Bromination |

| 4 | Sodium borohydride | Reduction |

| 5 | NaBH(OAc)3 | Reductive amination |

| 6 | Lithium aluminum hydride, AlCl3 | Final reduction |

This table is a simplified representation of a complex multi-step synthesis.

The stereochemistry of Elacestrant is crucial for its biological activity, with the R-enantiomer being the pharmacologically active form and the S-enantiomer exhibiting low activity. nih.gov Achieving a high enantiomeric excess of the desired enantiomer is a key challenge in its synthesis.

One common approach to obtaining specific enantiomers is through chiral resolution of a racemic mixture. This can be accomplished by using a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization. For instance, (+)-dibenzoyl-D-tartaric acid ((+)-DBTA) has been used as a resolving agent to selectively crystallize the desired diastereomeric salt, leading to an enantiomeric excess of over 90%.

Another strategy is the chiral separation of a late-stage intermediate. medchemexpress.com This involves separating the enantiomers of a precursor molecule before the final steps of the synthesis.

Polymorphism Studies of Elacestrant Dihydrochloride (B599025)

The solid-state properties of an active pharmaceutical ingredient (API) are critical for its stability, dissolution, and bioavailability. Polymorphism, the ability of a substance to exist in two or more crystalline forms, has been extensively studied for Elacestrant dihydrochloride.

Research has identified several polymorphic forms of Elacestrant dihydrochloride, including anhydrous forms (Form 1 and Form 2) and a hydrated form (Form 3). researchgate.netajpaonline.com More recent and extensive screening has revealed additional patterns, designated as Patterns A, B, C, D, E, F, and G. ajpaonline.comelsevierpure.com

These forms are characterized using various analytical techniques, including:

X-Ray Powder Diffraction (XRPD)

Nuclear Magnetic Resonance (NMR)

Differential Scanning Calorimetry (DSC)

Thermogravimetric Analysis (TGA)

The table below summarizes the key known polymorphic forms of Elacestrant dihydrochloride.

| Form | Type | Key Characteristics |

| Form 1 | Anhydrous | Stable at 0-90% relative humidity (RH). Considered the most suitable form for development due to its stability and low hygroscopicity. researchgate.net |

| Form 2 | Anhydrous | Less stable than Form 1. Exists in a dynamic mixture with Form 3 depending on ambient humidity. researchgate.net |

| Form 3 | Hydrated | Forms at relative humidity greater than 90% from Form 1 and can be generated in the presence of water or water/solvent mixtures. researchgate.net |

| Patterns A-G | Various | Newer patterns identified through extensive screening. Pattern A is noted to be stable, similar to Form 1. ajpaonline.comelsevierpure.com |

The stability and interconversion of the different polymorphic forms of Elacestrant dihydrochloride are significantly influenced by humidity. researchgate.net

Form 1 is the most stable anhydrous polymorph at a wide range of relative humidity (0-90%). However, it can irreversibly convert to the hydrated Form 3 at RH levels above 90%. researchgate.net

The mixture designated as Form 2/3 is less stable and represents a dynamic equilibrium between the anhydrous Form 2 and the hydrated Form 3 , which is influenced by the surrounding humidity. researchgate.net

Studies have shown that the formation of the stable Form 1 can be reliably achieved when the water content in recrystallization solvents is kept at or below 5% v/v. researchgate.net This highlights the critical need to control water content and humidity during the manufacturing and storage of Elacestrant dihydrochloride to prevent the formation of the less stable hydrated form. researchgate.net

Thermal analysis of the newer Patterns B, C, D, E, and F indicates that they convert to the more stable Form 1 upon heating before melting. elsevierpure.com

Academic Research on the Elacestrant S Enantiomer

Academic research specifically focused on the Elacestrant S-enantiomer is limited. It is consistently referred to in the scientific literature as the low-activity enantiomer of Elacestrant. nih.gov The primary focus of research has been on the R-enantiomer, which is responsible for the drug's therapeutic effects as a selective estrogen receptor degrader.

While the S-enantiomer is a necessary consideration in the stereoselective synthesis and chiral purity analysis of Elacestrant, dedicated studies detailing its specific pharmacological profile, receptor binding affinity, and other biological activities are not extensively reported in publicly available academic literature. Its main role in the context of Elacestrant's development appears to be as an inactive counterpart to the active R-enantiomer.

Synthesis and Isolation Methods for the S Enantiomer

The synthesis of a specific enantiomer of a chiral drug like elacestrant, which is the (R)-enantiomer, necessitates a strategy that can isolate it from its mirror image, the (S)-enantiomer. The (S)-enantiomer of elacestrant is recognized as the enantiomer with low biological activity. taiclone.commedchemexpress.com The primary industrial and research approach does not typically involve a direct synthesis of the (S)-enantiomer but rather its separation from a racemic mixture produced during the synthesis of a key intermediate.

A common strategy involves the synthesis of a racemic intermediate, which is then resolved into its constituent enantiomers. In the synthesis of elacestrant, a pivotal intermediate is synthesized as a racemate, containing equal amounts of the (R) and (S) forms. mdpi.com This mixture is then subjected to a process of chiral resolution.

The resolution is often achieved by using a chiral resolving agent, such as (+)-dibenzoyl-D-tartaric acid ((+)-DBTA), which reacts with both enantiomers of the racemic intermediate to form a pair of diastereomeric salts. google.com These resulting diastereomeric salts possess different physicochemical properties, most notably different solubilities in specific solvent systems. This solubility difference is exploited in a process called fractional crystallization. By carefully selecting solvents and controlling temperature, the less soluble diastereomeric salt (in this case, the salt formed with the desired R-enantiomer) is selectively crystallized and precipitated out of the solution. google.com

The (S)-enantiomer, now enriched in the remaining solution (the mother liquor), can be isolated through subsequent chemical processing. This involves treating the mother liquor to break the diastereomeric salt and "free" the amine base of the (S)-intermediate. The isolated (S)-intermediate can then be carried forward through the remaining synthetic steps to produce the final this compound if required for research or analytical purposes. google.com

Comparative Studies of Enantiomeric Purity and Control in Research

For any chiral drug, ensuring enantiomeric purity is critical, as different enantiomers can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles. nih.gov In the case of elacestrant, the (R)-enantiomer is the active therapeutic agent, while the (S)-enantiomer is considered to have low activity. Therefore, stringent control and accurate measurement of enantiomeric purity are paramount during manufacturing and research.

The control of stereochemistry is primarily managed during the chiral resolution step of the key intermediate. The efficiency of this resolution directly dictates the enantiomeric excess (e.e.) of the final product. Research and process development focuses on optimizing conditions to maximize the separation of the diastereomeric salts. Patents related to elacestrant synthesis indicate that high levels of enantiomeric purity are achievable, often exceeding 90% and with the potential to reach greater than 99% e.e. google.com

Key parameters optimized to enhance enantiomeric purity include:

Solvent System: The choice of solvents is critical to maximize the solubility difference between the diastereomeric salts, promoting the crystallization of only the desired salt. google.com

Temperature Control: A controlled cooling profile during crystallization is essential to prevent the co-precipitation of the unwanted diastereomer, thereby increasing the enantiomeric excess of the product.

Recrystallization: Performing one or more recrystallization steps can further purify the desired diastereomeric salt, progressively removing the unwanted diastereomer and leading to higher enantiomeric purity.

The following table summarizes the targeted enantiomeric excess levels described in process research for elacestrant intermediates.

| Parameter | Target Purity Level | Reference |

|---|---|---|

| Initial Enantiomeric Excess (e.e.) | >90% | google.com |

| Optimized Enantiomeric Excess (e.e.) | >95% | google.com |

| High Purity Enantiomeric Excess (e.e.) | >98% - >99% | google.com |

| Commercial Product Purity (by HPLC) | ≥99% | selleckchem.com |

Methodologies for Analytical Resolution of Enantiomers

A variety of analytical techniques are employed to resolve and quantify the enantiomers of chiral compounds like elacestrant, ensuring that the purity and composition of research and pharmaceutical batches are accurately determined. These methods are essential for quality control and for studying the properties of individual enantiomers. wvu.edu

High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for chiral separations in the pharmaceutical industry. wvu.eduresearchgate.net The method relies on a Chiral Stationary Phase (CSP), which is a solid support material that has been modified with a chiral selector. When a racemic mixture is passed through the HPLC column, the two enantiomers interact differently with the chiral stationary phase. This differential interaction leads to different retention times, causing them to separate and be detected as distinct peaks. khanacademy.org Polysaccharide-based CSPs are particularly common and effective for a wide range of chiral compounds. nih.gov

Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC for enantiomeric resolution. It uses a supercritical fluid, typically carbon dioxide, as the mobile phase. mdpi.com SFC often provides faster separations and is considered a "greener" technology due to reduced organic solvent consumption. nih.govmdpi.com Like HPLC, SFC employs chiral stationary phases to achieve separation based on differential interactions between the enantiomers and the CSP.

Capillary Electrophoresis (CE): In this technique, a chiral selector is typically added to the background electrolyte (running buffer). wvu.edu During electrophoresis, the enantiomers form transient, diastereomeric complexes with the chiral selector. These complexes have different sizes and/or charges, resulting in different electrophoretic mobilities and leading to their separation. wvu.edunih.gov

The table below outlines the principles of these key analytical methodologies.

| Methodology | Principle of Separation | Primary Application |

|---|---|---|

| Chiral HPLC | Differential interaction (adsorption/partitioning) with a Chiral Stationary Phase (CSP), leading to different retention times. | Quantitative analysis of enantiomeric purity and preparative separation. researchgate.net |

| Chiral SFC | Differential interaction with a CSP using a supercritical fluid mobile phase, leading to different retention times. | Fast and efficient analytical and preparative separations with reduced environmental impact. mdpi.com |

| Capillary Electrophoresis (CE) | Formation of transient diastereomeric complexes with a chiral selector in the buffer, leading to different electrophoretic mobilities. | High-efficiency analytical separation, especially for small sample amounts. wvu.edu |

| Crystallization with Chiral Resolving Agent | Formation of diastereomeric salts with distinct physical properties (e.g., solubility), allowing separation by fractional crystallization. | Preparative-scale industrial resolution of racemates. nih.gov |

Molecular Mechanism of Action of Elacestrant

Estrogen Receptor Binding and Affinity

Detailed studies characterizing the binding and affinity of the Elacestrant (B1663853) S enantiomer to estrogen receptors (ER) are not extensively available in peer-reviewed literature. Its designation as the "low activity enantiomer" suggests that its binding affinity and subsequent biological effects are significantly lower than those of the active enantiomer medchemexpress.commedchemexpress.comglpbio.comglpbio.com.

Binding Kinetics and Thermodynamics with ERα and ERβ

Specific binding kinetics and thermodynamic parameters for the Elacestrant S enantiomer with Estrogen Receptor alpha (ERα) and Estrogen Receptor beta (ERβ) have not been publicly documented. For the active Elacestrant compound, competitive receptor binding assays have determined its inhibitory concentration (IC50) values for ERα and ERβ, demonstrating a preferential affinity for ERα medchemexpress.comresearchgate.net.

Interactive Data Table: Binding Affinity of Active Elacestrant Enantiomer

| Receptor Subtype | IC50 (nM) |

| ERα | 48 |

| ERβ | 870 |

| This compound | Data not available |

Note: The IC50 values above are for the active enantiomer of Elacestrant, not the S enantiomer.

Investigation of Binding to Mutant Estrogen Receptor Alpha (ERα)

There is no specific published data investigating the binding of the this compound to mutant forms of ERα, such as those with mutations in the estrogen receptor 1 (ESR1) gene. The active form of Elacestrant, however, has demonstrated significant activity against common ESR1 mutations, including Y537S and D538G, which are known to confer resistance to standard endocrine therapies by inducing a constitutively active state of the receptor medchemexpress.comnih.govoncozine.com. The efficacy of the active Elacestrant enantiomer in these contexts suggests it can effectively bind to and inhibit these mutated receptors nih.govnih.govyoutube.com.

Receptor Degradation Pathways

As a low-activity compound, it is unlikely that the this compound induces significant ERα degradation. The mechanisms described below pertain to the active Elacestrant enantiomer.

Proteasomal Pathway Induction of ERα Degradation

The active Elacestrant compound functions as a SERD by inducing the degradation of ERα. Upon binding to the receptor, Elacestrant causes a conformational change that marks the ERα protein for ubiquitination nih.gov. This process involves the attachment of ubiquitin molecules, which targets the receptor for destruction by the 26S proteasome, a cellular complex responsible for degrading unneeded or damaged proteins glpbio.com. This degradation effectively removes the key driver of tumor growth in ER-positive cancers nih.gov.

Molecular Regulation of ER Turnover and Nuclear Translocation

Specific studies on the molecular regulation of ER turnover and nuclear translocation by the this compound are not available. The active enantiomer, like other SERDs, is understood to disrupt ER signaling by not only degrading the receptor but also by impairing its normal cellular trafficking. This includes inhibiting the translocation of the estrogen receptor into the nucleus, which is a critical step for its function as a transcription factor rsc.org. By promoting ER turnover and blocking its nuclear functions, the active compound effectively shuts down estrogen-driven signaling pathways rsc.org.

Impact on Estrogen Receptor Signaling and Gene Transcription

Given its low activity, the this compound is not expected to have a significant impact on ER signaling or gene transcription. The active Elacestrant enantiomer, in contrast, potently antagonizes ER signaling. By binding to ERα and promoting its degradation, it prevents the receptor from binding to estrogen response elements (EREs) in the promoters of target genes nih.gov. This leads to the potent downregulation of estrogen-responsive genes that are critical for the proliferation and survival of breast cancer cells, such as the progesterone (B1679170) receptor (PGR) and trefoil factor 1 (TFF1) medchemexpress.com. Studies have shown that treatment with the active form of Elacestrant leads to a significant reduction in the expression of these and other estrogen-regulated genes.

Interactive Data Table: Effect of Active Elacestrant on Estrogen-Responsive Gene Expression

| Gene Target | Effect of Active Elacestrant | Cell Line |

| PGR (Progesterone Receptor) | Decreased expression | MCF7, T47D |

| TFF1 (Trefoil Factor 1) | Decreased expression | MCF7 |

| GREB1 (Growth Regulation by Estrogen in Breast Cancer 1) | Decreased expression | MCF7 |

| This compound | Data not available | - |

Note: The data in this table reflects the activity of the therapeutically active Elacestrant enantiomer.

Conformational Dynamics of ERα upon Elacestrant Binding

The interaction between elacestrant and the ligand-binding domain (LBD) of ERα induces significant structural changes that are fundamental to its SERD activity. These conformational shifts, particularly involving a critical region known as Helix 12, distinguish elacestrant from other classes of endocrine therapies.

Helix 12 (H12) of the ERα LBD acts as a molecular switch that determines the receptor's activity. When an agonist like estradiol (B170435) binds, H12 folds over the ligand-binding pocket, creating a surface that recruits coactivator proteins to initiate gene transcription. In contrast, elacestrant binding repositions H12 in a way that blocks this coactivator groove. Crystallographic studies have revealed that elacestrant's unique structure promotes increased mobility and a distinct antagonistic conformation of H12. This altered positioning not only prevents the binding of coactivators but also exposes surfaces on the receptor that lead to its recognition by the cellular degradation machinery.

Molecular docking and dynamics simulations have provided insight into the specific atomic interactions between elacestrant and the ERα LBD. Elacestrant settles into the ligand-binding pocket and establishes interactions with residues across several helices, including H3, H5, H6, and H11. A key interaction identified for its degradation-inducing activity is a hydrogen bond formed with the residue Asparagine 532 (Asn532) in helix H11. Furthermore, elacestrant's tetrahydronaphthalene and phenyl rings form T-shaped π-π stacking interactions with Phenylalanine 404 (Phe404) and Tryptophan 383 (Trp383), anchoring it within the pocket. These unique binding vectors and hydrogen bonds contribute to the specific conformational changes that drive its potent SERD profile.

Comparative Analysis of this compound in Molecular Mechanism Studies

As noted, elacestrant is a chiral molecule, and its biological effects are almost exclusively attributable to one of its enantiomers.

The S-enantiomer of elacestrant is characterized as having low biological activity. medchemexpress.comglpbio.com The potent antagonist and degrader activity of the drug resides in the R-enantiomer. guidetopharmacology.org Therefore, the binding affinity and specificity of elacestrant for the estrogen receptors ERα and ERβ are attributed to the R-enantiomer. In competitive receptor binding assays, the active form of elacestrant demonstrates a notable preference for ERα over ERβ. This selectivity is crucial as ERα is the primary mediator of estrogen signaling in the context of breast cancer.

| Target Receptor | IC₅₀ (nM) |

|---|---|

| Estrogen Receptor Alpha (ERα) | 48 |

| Estrogen Receptor Beta (ERβ) | 870 |

IC₅₀ (Half-maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition of a biological target in vitro. A lower value indicates higher binding affinity.

Research on the Role of the S Enantiomer in Receptor Degradation

Elacestrant is a selective estrogen receptor degrader (SERD), with its primary therapeutic action involving the degradation of the estrogen receptor (ER). However, this activity is not equally distributed between its stereoisomers. Research indicates that the S enantiomer of elacestrant is characterized by low activity. medchemexpress.com

While specific quantitative data on the direct impact of the pure S enantiomer on ER degradation is not extensively detailed in publicly available research, its designation as the "low activity enantiomer" suggests a significantly reduced capacity to induce ER degradation compared to the R enantiomer. medchemexpress.com The therapeutic efficacy of elacestrant as a SERD is therefore predominantly attributed to the R enantiomer.

The following table summarizes the activity of elacestrant, with the understanding that the S enantiomer contributes minimally to these effects.

| Cell Line | Effect of Elacestrant | Reference Compound |

| MCF-7 | Dose-dependent inhibition of ERα expression (EC50 of 0.6 nM) | - |

| MCF-7, T47D, HCC1428 | Marked decrease in ER protein expression | Fulvestrant (B1683766) |

Investigation into the Lack of Transcriptional Antagonism by the S Enantiomer

The function of elacestrant as an estrogen receptor antagonist is central to its mechanism of action, preventing the transcription of estrogen-responsive genes that promote cell proliferation. This transcriptional antagonism is, like receptor degradation, primarily a function of the active enantiomer. The S enantiomer of elacestrant is noted for its low pharmacological activity, which extends to its ability to act as a transcriptional antagonist. medchemexpress.com

Elacestrant, as a whole, effectively inhibits the transcriptional activity of the estrogen receptor. drugbank.com This has been demonstrated by the downregulation of ER target genes, such as the progesterone receptor (PGR), in breast cancer cell lines upon treatment with elacestrant. aacrjournals.org The compound competitively binds to ERα, blocking the binding of estradiol and subsequent gene transcription. drugbank.com

Given that the S enantiomer is the low-activity stereoisomer, it is understood to have a significantly lower binding affinity for the estrogen receptor compared to the R enantiomer. medchemexpress.com This reduced binding affinity would directly result in a lack of effective transcriptional antagonism, as it would be unable to successfully compete with endogenous estrogens for receptor binding. Consequently, the S enantiomer does not meaningfully contribute to the inhibition of estrogen-mediated gene transcription, which is a key aspect of elacestrant's therapeutic effect.

The following table outlines the inhibitory concentrations of elacestrant for estrogen receptors, which are reflective of the active enantiomer's properties.

| Receptor | IC50 (nM) |

| ERα | 48 |

| ERβ | 870 |

Preclinical Pharmacology and Pharmacokinetics Adme of Elacestrant

Absorption Characteristics in Preclinical Models

Preclinical data classify elacestrant (B1663853) as a Biopharmaceutics Classification System (BCS) Class 4 compound, indicating it possesses both low aqueous solubility and low membrane permeability. This classification suggests that oral bioavailability is likely to be limited. The absolute oral bioavailability of elacestrant was determined to be approximately 10% in early studies, a characteristic that aligns with its BCS Class 4 designation. In vivo studies in animal models, including rats and cynomolgus monkeys, have been conducted to assess its pharmacokinetic profile following oral administration. While specific absorption parameters from these preclinical models are not extensively detailed in publicly available literature, the compound is known to be absorbed orally, leading to systemic exposure necessary for pharmacological activity.

Distribution Studies

Preclinical investigations have confirmed that elacestrant is extensively distributed in tissues, which is consistent with its large apparent volume of distribution observed in clinical settings drugbank.com. A significant finding from preclinical research is the ability of elacestrant to penetrate the blood-brain barrier (BBB). In a mouse intracranial xenograft model using MCF-7 breast cancer cells, elacestrant demonstrated effective penetration into the central nervous system nih.gov. The concentrations of elacestrant in the plasma and intracranial tumors were measured, providing direct evidence of its ability to cross the BBB and reach its target in the brain nih.gov.

| Tissue Sample | Concentration (ng/mL, Mean ± SD) |

|---|---|

| Plasma | 738 ± 471 |

| Intracranial Tumor | 462 ± 105 |

Metabolic Pathways and Enzyme Interactions

The metabolism of elacestrant has been characterized primarily through in vitro studies using human liver preparations, a standard preclinical approach to predict metabolic pathways in humans.

In vitro studies with human hepatocytes have identified the key enzymes responsible for the oxidative metabolism of elacestrant. The primary enzyme involved is Cytochrome P450 3A4 (CYP3A4) drugbank.com. Minor contributions to its metabolism are also made by CYP2A6 and CYP2C9 drugbank.com. This enzymatic profile is critical for predicting potential drug-drug interactions.

| Enzyme | Role in Metabolism |

|---|---|

| CYP3A4 | Primary |

| CYP2A6 | Minor |

| CYP2C9 | Minor |

Preclinical in vitro metabolism studies have elucidated the main biotransformation pathways for elacestrant. The major metabolic pathways involve Phase I and Phase II reactions.

Phase I metabolism includes:

N-dealkylation

N-demethylation

A variety of oxidations , such as hydroxylation and conversion to carboxylic acids drugbank.com.

Phase II metabolism involves:

Glucuronidation , a process where glucuronic acid is conjugated to the molecule to increase its water solubility and facilitate excretion drugbank.com.

These preclinical findings indicate that elacestrant undergoes extensive metabolism through several common pathways, leading to the formation of various metabolites drugbank.com.

Excretion Routes in Preclinical Species

While detailed quantitative mass balance studies for elacestrant in preclinical species such as rats and monkeys are not extensively available in published literature, inferences can be drawn from its physicochemical properties and human excretion data. In humans, after a single oral dose of radiolabeled elacestrant, the primary route of elimination is through feces, accounting for 82% of the administered dose, with 34% of that being the unchanged parent drug. drugbank.comfda.gov Urinary excretion is a minor pathway, accounting for only 7.5% of the dose, with less than 1% as unchanged elacestrant. drugbank.comfda.gov

This excretion pattern is consistent with the compound's high plasma protein binding, which was found to be greater than or equal to 98% in rat and monkey plasma, similar to the over 99% binding observed in human plasma. nih.gov High protein binding typically limits glomerular filtration, thus reducing the potential for renal clearance of the parent drug. Given these parallels in plasma protein binding across species, it is anticipated that the primary route of excretion in preclinical species is also predominantly fecal, resulting from a combination of unabsorbed drug and biliary secretion of the drug and its metabolites. However, specific percentages of fecal and urinary excretion in rats and monkeys have not been detailed in publicly accessible documents.

Table 1: Summary of Elacestrant Excretion Characteristics

| Parameter | Finding in Preclinical Species (Rat, Monkey) | Human Data (for comparison) |

|---|---|---|

| Primary Excretion Route | Presumed to be fecal, based on physicochemical properties and human data. | Feces (82% of dose) drugbank.comfda.gov |

| Urinary Excretion | Considered a minor pathway. | 7.5% of dose drugbank.comfda.gov |

| Plasma Protein Binding | ≥98% nih.gov | >99% nih.gov |

Preclinical Drug-Drug Interaction Studies (Enzyme-level focus)

Preclinical in vitro studies were conducted to evaluate the potential of elacestrant to cause drug-drug interactions (DDIs) by inhibiting or inducing major drug-metabolizing enzymes and to interact with drug transporters.

Cytochrome P450 (CYP) Enzyme Inhibition and Induction:

Elacestrant is primarily metabolized by CYP3A4, with minor contributions from CYP2A6 and CYP2C9. fda.govnih.gov In vitro assessments were performed to determine if elacestrant acts as an inhibitor or inducer of CYP enzymes, which would indicate its potential to affect the metabolism of co-administered drugs.

The results of these preclinical studies indicated that elacestrant is unlikely to be a perpetrator of clinically significant DDIs through CYP modulation. At therapeutically relevant concentrations, elacestrant did not cause significant direct or time-dependent inhibition of major CYP450 isoforms. nih.gov Similarly, in vitro studies in cultured human hepatocytes showed no significant induction of CYP enzymes. nih.gov This suggests a low risk of elacestrant increasing or decreasing the plasma concentrations of other drugs by altering their metabolic rate.

Interaction with Drug Transporters:

The potential for elacestrant to interact with key drug transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), was also investigated. In vitro studies indicated that elacestrant is an inhibitor of both P-gp and BCRP. nih.gov This inhibitory potential was later confirmed in clinical studies, which showed a modest increase in the exposure of digoxin (a P-gp substrate) and rosuvastatin (a BCRP substrate) when co-administered with elacestrant. nih.gov Preclinical data also showed that elacestrant itself is not a substrate for major efflux or uptake transporters, with the potential exception of OATP2B1. nih.gov

Table 2: Summary of Preclinical Drug-Drug Interaction Profile of Elacestrant

| Interaction Type | Enzyme/Transporter | Preclinical In Vitro Finding |

|---|---|---|

| CYP450 Inhibition | Major CYP Isoforms (e.g., CYP1A2, 2C9, 2D6, 3A4) | No significant inhibition at therapeutic concentrations. nih.gov |

| CYP450 Induction | Major CYP Isoforms (e.g., CYP1A2, 2B6, 3A4) | No significant induction observed in human hepatocytes. nih.gov |

| Transporter Inhibition | P-glycoprotein (P-gp) | Inhibitor nih.gov |

| Breast Cancer Resistance Protein (BCRP) | Inhibitor nih.gov | |

| Transporter Substrate Potential | P-gp, BCRP, Renal/Hepatic Transporters | Not a significant substrate. nih.gov |

| OATP2B1 | Potential substrate. nih.gov |

Preclinical Efficacy Studies of Elacestrant Excluding Human Clinical Data

In Vitro Cell Line Studies

In vitro studies using established breast cancer cell lines have been instrumental in characterizing the pharmacological profile of elacestrant (B1663853). These studies have consistently shown its ability to antagonize and degrade the estrogen receptor, leading to the inhibition of cancer cell proliferation.

Elacestrant has been shown to be a potent antagonist of the estrogen receptor in various ER+ breast cancer cell lines. Treatment with elacestrant leads to a dose-dependent and marked decrease in the protein expression of the estrogen receptor in cell lines such as MCF-7, T47D, and HCC1428. aacrjournals.org This degradation of the estrogen receptor is a key mechanism of its action and has been observed to be comparable to that of fulvestrant (B1683766). aacrjournals.orgnih.gov

In addition to directly targeting the estrogen receptor, elacestrant also effectively downregulates the expression of progesterone (B1679170) receptor (PGR), a well-known ER target gene, in both MCF-7 and T47D cell lines. aacrjournals.orgmedchemexpress.eu This further confirms its ability to block ER-mediated signaling pathways.

| Cell Line | Effect of Elacestrant | Key Findings |

|---|---|---|

| MCF-7 | Dose-dependent degradation of ER protein | Comparable ER degradation to fulvestrant. aacrjournals.org |

| T47D | Dose-dependent degradation of ER protein | Significant reduction in ER levels. aacrjournals.org |

| HCC1428 | Dose-dependent degradation of ER protein | Effective in another ER+ cell line model. aacrjournals.org |

| MCF-7, T47D | Decreased expression of progesterone receptor (PGR) | Inhibition of ER target gene expression. aacrjournals.org |

A critical aspect of elacestrant's preclinical efficacy is its ability to inhibit the proliferation of breast cancer cells. In the presence of estradiol (B170435) (E2), which typically stimulates the growth of ER+ cells, elacestrant demonstrates a dose-dependent inhibition of proliferation in cell lines like MCF-7 and T47D. aacrjournals.org This inhibitory effect is observed at clinically achievable concentrations. nih.gov For instance, in E2-stimulated MCF-7 cells, elacestrant has been shown to inhibit proliferation with a very low EC50 value of 4 pM. medchemexpress.eu

Elacestrant's antiproliferative effects are not limited to estradiol-stimulated conditions. It also effectively suppresses the basal proliferation of ER+ breast cancer cells, indicating its activity even in the absence of high levels of estrogen. conference-correspondent.com

The emergence of resistance to cyclin-dependent kinase 4/6 inhibitors (CDK4/6i) is a significant clinical challenge. Preclinical studies have demonstrated that elacestrant retains its antitumor activity in models of CDK4/6i resistance. nih.govresearchgate.net It has shown the ability to inhibit the growth of cells that have developed resistance to all three approved CDK4/6 inhibitors: palbociclib (B1678290), abemaciclib, and ribociclib. nih.govnih.gov

This efficacy is observed in both ESR1 wild-type and mutant backgrounds, suggesting that ER signaling remains a critical driver of tumor growth even after the development of CDK4/6i resistance. nih.gov Elacestrant's ability to downregulate key cell cycle players and halt cell cycle progression contributes to its activity in these resistant models. nih.govresearchgate.net Furthermore, the combination of elacestrant with CDK4/6 inhibitors has been shown to have an enhanced antiproliferative effect compared to either agent alone. nih.gov

Mutations in the estrogen receptor 1 (ESR1) gene are a common mechanism of acquired resistance to endocrine therapies. Elacestrant has demonstrated potent activity against cell lines harboring these mutations. conference-correspondent.com For example, it has been shown to suppress the proliferation of long-term estrogen-deprived (LTED) models with ESR1 mutations, such as MCF-7 LTED Y537C and SUM44-LTED Y537S. conference-correspondent.com

The antiproliferative effect of elacestrant in these mutant cell lines is accompanied by a reduction in ER protein levels and downstream signaling, leading to cell-cycle arrest. conference-correspondent.com This indicates that elacestrant can effectively target both wild-type and mutant forms of the estrogen receptor. nih.gov

| Resistance Model | Cell Line Examples | Key Findings |

|---|---|---|

| CDK4/6 Inhibitor Resistance | Palbociclib-resistant, Abemaciclib-resistant, Ribociclib-resistant cells | Demonstrated growth inhibition in cells resistant to all three approved CDK4/6 inhibitors. nih.govnih.gov |

| ESR1 Mutations | MCF-7 LTED Y537C, SUM44-LTED Y537S | Suppressed proliferation in cell lines with clinically relevant ESR1 mutations. conference-correspondent.com |

In Vivo Non-Human Model Investigations

The promising in vitro findings for elacestrant have been further substantiated by robust antitumor activity in various in vivo models, primarily utilizing xenografts.

In xenograft models, where human breast cancer cells are implanted into immunodeficient mice, elacestrant has consistently demonstrated significant tumor growth inhibition. In the MCF-7 xenograft model, oral administration of elacestrant led to complete tumor growth inhibition. medchemexpress.eu This effect was sustained even after the cessation of treatment, suggesting a durable pharmacodynamic impact on ER signaling. medchemexpress.eu

Elacestrant's efficacy has also been evaluated in patient-derived xenograft (PDX) models, which are considered more clinically relevant as they are derived directly from patient tumors. In multiple ER+ PDX models, including those from heavily pretreated patients, elacestrant as a single agent significantly inhibited tumor growth. aacrjournals.orgsemanticscholar.org

Furthermore, elacestrant has shown potent antitumor effects in PDX models harboring ESR1 mutations. nih.govaacrjournals.org It has also demonstrated efficacy in PDX models with acquired or de novo resistance to CDK4/6 inhibitors. nih.govresearchgate.net When combined with other targeted agents like palbociclib or everolimus (B549166) in xenograft models, elacestrant resulted in significantly greater tumor growth inhibition compared to its use as a single agent. aacrjournals.orgnih.gov

Evaluation in Patient-Derived Xenograft (PDX) Models

Elacestrant has demonstrated significant anti-tumor activity in multiple patient-derived xenograft (PDX) models of estrogen receptor-positive (ER+) breast cancer. oipub.com These models, which involve implanting tumor tissue from a patient into an immunodeficient mouse, are considered highly relevant for preclinical drug evaluation as they maintain the characteristics of the original human tumor. frontiersin.orgnih.gov

Studies have shown that elacestrant effectively inhibits tumor growth in various PDX models, including those derived from heavily pretreated patients and those harboring ESR1 mutations, which are a common mechanism of resistance to endocrine therapies. oipub.comaacrjournals.org The efficacy of elacestrant has also been observed in PDX models with inherent or acquired resistance to cyclin-dependent kinase 4/6 (CDK4/6) inhibitors. aacrjournals.orgresearchgate.netresearchgate.net In these resistant models, elacestrant demonstrated notable tumor growth inhibition, indicating its potential to overcome resistance to existing therapies. aacrjournals.org For instance, elacestrant showed significant tumor growth inhibition in PDX models derived from patients who did not respond clinically to the CDK4/6 inhibitor palbociclib. nih.gov

Anti-Tumor Activity and Tumor Growth Inhibition Studies

Preclinical studies have consistently demonstrated elacestrant's potent anti-tumor activity. In vitro, elacestrant leads to a dose-dependent decrease in ER protein expression in ER+ breast cancer cell lines, such as MCF-7, T47D, and HCC1428, effectively degrading the estrogen receptor to a similar extent as fulvestrant. aacrjournals.org This degradation of the ER inhibits ER-mediated signaling and the growth of ER+ breast cancer cells. oipub.comnih.gov

In vivo studies using xenograft models have corroborated these findings. In MCF-7 xenograft models, elacestrant treatment resulted in significant tumor growth inhibition and even tumor regressions. aacrjournals.orgnih.gov When compared to other endocrine agents like tamoxifen (B1202) and fulvestrant, elacestrant showed greater inhibition of tumor growth. nih.gov The anti-tumor activity of elacestrant is also maintained in models with ESR1 mutations, highlighting its effectiveness against both wild-type and mutant forms of the estrogen receptor. researchgate.net

Preclinical Combination Studies

Synergy with Cyclin-Dependent Kinase 4/6 Inhibitors

The combination of elacestrant with CDK4/6 inhibitors, such as palbociclib, has been investigated in preclinical models, revealing synergistic anti-tumor effects. In ER+ breast cancer models, the combination of elacestrant and palbociclib resulted in significantly greater tumor growth inhibition compared to either agent alone. nih.govaacrjournals.org This enhanced efficacy was observed in both standard xenograft models, like the MCF-7 model, and in patient-derived xenograft models. oipub.comaacrjournals.org

Notably, in a PDX model, the combination of elacestrant with palbociclib led to superior tumor growth inhibition when compared to the combination of fulvestrant and palbociclib. nih.gov These preclinical findings suggest that elacestrant can serve as an effective endocrine therapy backbone for combination strategies with CDK4/6 inhibitors. aacrjournals.org The data provide a strong rationale for evaluating elacestrant in patients who have progressed on a combination of endocrine therapy and a CDK4/6 inhibitor. aacrjournals.org

Combination with PI3K/mTOR Pathway Inhibitors

The PI3K/AKT/mTOR signaling pathway is a crucial pathway that can contribute to resistance to endocrine therapies. aacrjournals.org Preclinical studies have shown that combining elacestrant with inhibitors of this pathway leads to enhanced anti-tumor activity.

In combination with the mTOR inhibitor everolimus, elacestrant demonstrated significantly greater tumor growth inhibition in MCF-7 xenografts compared to elacestrant alone. aacrjournals.org Similarly, in PDX models resistant to CDK4/6 inhibition, the combination of elacestrant and everolimus resulted in further tumor growth inhibition. nih.gov

Combination studies with PI3K inhibitors have also yielded promising results. In PDX models harboring PIK3CA mutations, the combination of elacestrant with the PI3Kα inhibitor alpelisib (B612111) led to complete tumor growth inhibition. nih.gov Further studies combining elacestrant with another PI3K inhibitor, MEN1611, also showed a synergistic effect in inhibiting the growth of ER+ breast cancer cell lines in vitro and compelling antitumor activity in various PDX models, including those with PIK3CA and/or ESR1 mutations. researchgate.net For example, in a PDX model with both PIK3CA and ESR1 mutations (CTG-1260), the combination of elacestrant and MEN1611 resulted in a tumor volume inhibition of 86.9%, which was significantly superior to the single agents. researchgate.net

| PDX Model | Gene Mutations | MEN1611 TVI (%) | Elacestrant TVI (%) | Combination TVI (%) |

|---|---|---|---|---|

| HBxC-3 | Wild-type PIK3CA and ESR1 | 56.2 | 48.7 | 71.7 |

| HBxC-19 | PIK3CA mutant, ESR1 wild-type | Data not specified | Data not specified | 94.6 |

| CTG-2308 | PIK3CA mutant, ESR1 wild-type | Data not specified | Data not specified | 61.4 |

| CTG-1260 | PIK3CA and ESR1 mutant | 63.2 | 52.3 | 86.9 |

Comparative Preclinical Efficacy of Elacestrant S Enantiomer

Comparative In Vitro Proliferation Assays with the S Enantiomer

Information regarding the specific preclinical efficacy of the S-enantiomer of elacestrant is limited. Available sources consistently describe the this compound (also referred to as RAD1901 S enantiomer) as the low-activity enantiomer of elacestrant. medchemexpress.comglpbio.comglpbio.comtaiclone.com Elacestrant itself is the active R-enantiomer. While detailed comparative in vitro proliferation assay data between the S-enantiomer and the active elacestrant molecule are not provided in the reviewed literature, the classification as a "low activity enantiomer" implies significantly reduced or negligible pharmacological and anti-proliferative activity compared to elacestrant. medchemexpress.comglpbio.comglpbio.com

Molecular Mechanisms of Resistance and Overcoming Resistance

Estrogen Receptor 1 (ESR1) Mutations as a Mechanism of Resistance

Mutations in the ESR1 gene, which encodes the estrogen receptor alpha (ERα), are a well-established mechanism of acquired resistance to endocrine therapies, particularly aromatase inhibitors. These mutations are more frequently observed in the metastatic setting compared to primary tumors, suggesting they are selected for under the pressure of endocrine treatment. Elacestrant (B1663853) has demonstrated efficacy in tumors harboring these mutations.

The most common ESR1 mutations occur within the ligand-binding domain (LBD) of the ERα protein. Among these, Y537S and D538G are two of the most frequently identified alterations. researchgate.net These mutations are detected at a significantly higher rate in patients with metastatic breast cancer who have been previously treated with endocrine therapy. researchgate.net

Genomic studies have revealed that these mutations result in a constitutively active ERα protein. researchgate.net This means the receptor is active even in the absence of its natural ligand, estradiol (B170435). The Y537S mutation, in particular, has been associated with poorer outcomes on fulvestrant (B1683766), another SERD. aacrjournals.org However, Elacestrant has shown promising antitumor activity against tumors with the Y537S mutation. researchgate.net Real-world evidence suggests that the efficacy of elacestrant monotherapy is similar across different ESR1 mutant alleles, including Y537S and D538G. youtube.com

| ESR1 Mutation | Location | Effect on ERα | Clinical Significance |

|---|---|---|---|

| Y537S | Ligand-Binding Domain | Constitutive activation, ligand-independent activity | Associated with resistance to aromatase inhibitors and fulvestrant; Elacestrant demonstrates activity against tumors with this mutation. researchgate.netaacrjournals.org |

| D538G | Ligand-Binding Domain | Constitutive activation, ligand-independent activity | Commonly detected in metastatic breast cancer; Elacestrant is effective in patients with this mutation. researchgate.netyoutube.com |

The key consequence of ESR1 mutations like Y537S and D538G is the induction of ligand-independent estrogen receptor activity. Normally, ERα requires binding to estrogen to become transcriptionally active. However, these mutations alter the conformation of the LBD, mimicking the ligand-bound state and leading to continuous downstream signaling that promotes tumor growth. clevelandclinic.orgaacrjournals.org This constitutive activity renders therapies that work by depleting estrogen, such as aromatase inhibitors, ineffective. nih.gov

Elacestrant, as a SERD, directly targets and degrades the ERα protein, including the mutated forms. researchgate.net This mechanism of action allows it to be effective even when the receptor is constitutively active and no longer dependent on estrogen for its function. clevelandclinic.org

Molecular Adaptation to Endocrine Therapies and CDK4/6 Inhibitors

Resistance to endocrine therapy is often multifactorial and can involve adaptations beyond ESR1 mutations. The widespread use of CDK4/6 inhibitors in combination with endocrine therapy has introduced new resistance landscapes.

Preclinical models have identified several molecular alterations that can drive resistance to CDK4/6 inhibitors. These include:

Loss of Retinoblastoma (Rb) protein: Rb is a key tumor suppressor and the primary target of the cyclin D-CDK4/6 complex. Loss of Rb function uncouples the cell cycle from CDK4/6 regulation, leading to resistance. nih.govresearchgate.net

CDK6 overexpression: Increased levels of CDK6 can overcome the inhibitory effects of CDK4/6 inhibitors. nih.gov

Cyclin E1 and E2F1 upregulation: Cyclin E1, in complex with CDK2, can phosphorylate Rb, providing an alternative pathway for cell cycle progression. Upregulation of the transcription factor E2F1, a downstream target of Rb, can also drive proliferation independently of CDK4/6 activity. nih.govresearchgate.net

Importantly, studies have shown that despite these resistance mechanisms to CDK4/6 inhibitors, breast cancer cells often remain dependent on ER signaling for growth. nih.gov This provides a rationale for the use of potent ER-directed therapies like Elacestrant in the post-CDK4/6 inhibitor setting. Elacestrant has been shown to inhibit the growth of tumors with alterations such as Rb loss, CDK6 overexpression, and upregulated cyclin E1 and E2F1. nih.gov In fact, Elacestrant treatment can lead to a downregulation of key cell cycle players like E2F1 and cyclin D1. nih.gov

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Aberrant activation of this pathway is a known driver of endocrine resistance. nih.govox.ac.uk There is a significant crosstalk between the ER and PI3K/AKT/mTOR pathways, and upregulation of PI3K signaling can lead to ligand-independent ER activation. researchgate.net

While Elacestrant is effective against ESR1-mutant tumors, the PI3K pathway can act as a parallel survival mechanism, potentially leading to resistance. clevelandclinic.org The presence of PIK3CA mutations, which activate the PI3K pathway, can impact the efficacy of endocrine therapies. Combining Elacestrant with inhibitors of the PI3K/AKT/mTOR pathway, such as alpelisib (B612111) or capivasertib, is a promising strategy to overcome this resistance mechanism. aacrjournals.orgonclive.com Preclinical studies have shown that the combination of Elacestrant with a PI3K inhibitor can have a synergistic effect in inhibiting the growth of ER+ breast cancer cells, including those resistant to CDK4/6 inhibitors and endocrine therapy. aacrjournals.org

Receptor tyrosine kinases (RTKs) are cell surface receptors that, upon binding to growth factors, activate downstream signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways. Upregulation of RTK signaling is another mechanism of resistance to endocrine therapies. nih.gov For instance, increased signaling through EGFR and IGF-1R has been implicated in resistance to Elacestrant in preclinical models. researchgate.net

Strategies to Overcome Resistance in Preclinical Models

Elacestrant has demonstrated significant efficacy in preclinical models of endocrine-resistant breast cancer, offering a promising strategy to overcome resistance to established therapies such as aromatase inhibitors and fulvestrant. Its activity has been evaluated both as a monotherapy in resistant models and as part of combination therapies designed to circumvent known resistance pathways.

Elacestrant Efficacy in Models Resistant to Aromatase Inhibitors and Fulvestrant

The development of resistance to endocrine therapies, particularly aromatase inhibitors (AIs) and the selective estrogen receptor degrader (SERD) fulvestrant, is a major clinical challenge. A key mechanism underlying acquired resistance to AIs is the emergence of mutations in the estrogen receptor 1 gene (ESR1). nih.govnih.govuspharmacist.com Elacestrant has shown potent activity in preclinical models harboring these mutations, indicating its potential to overcome this form of resistance.

Studies utilizing patient-derived xenograft (PDX) models, which closely mimic human tumor biology, have been instrumental in demonstrating elacestrant's efficacy. In models derived from patients previously treated with tamoxifen (B1202), AIs, and fulvestrant, elacestrant has shown the ability to inhibit tumor growth. researchgate.netresearchgate.net For instance, in two separate fulvestrant-resistant PDX models (ST2535-HI and CTG-1211-HI), both harboring an ESR1 D538G mutation, elacestrant treatment resulted in a reduction in tumor volume. researchgate.net

Furthermore, research on cultured circulating tumor cells (CTCs) and PDX models that are refractory to fulvestrant has shown them to be sensitive to elacestrant. nih.govnih.gov This sensitivity was observed to be independent of mutation status in ESR1 and PIK3CA, suggesting that elacestrant can overcome fulvestrant resistance through various mechanisms. nih.govnih.gov A direct comparison in ER-positive PDX models confirmed that elacestrant remains active after acquired resistance to fulvestrant has developed. researchgate.netnih.gov

The table below summarizes key findings from preclinical studies investigating elacestrant's efficacy in endocrine-resistant models.

| Model Type | Resistance Profile | Key Findings | Reference(s) |

| PDX Models (ST2535-HI, CTG-1211-HI) | Resistant to Tamoxifen, AIs, and Fulvestrant; ESR1 D538G mutation | Elacestrant treatment led to a reduction in tumor volume. | researchgate.netresearchgate.net |

| PDX Model (MAXF-1398) | Previously exposed to Tamoxifen; ESR1 Y537N mutation | Both elacestrant and fulvestrant caused significant reductions in tumor volume. | researchgate.netresearchgate.net |

| Cultured CTCs and PDX Models | Refractory to Fulvestrant | Models were sensitive to elacestrant, independent of ESR1 and PIK3CA mutations. | nih.govnih.gov |

These preclinical data underscore that breast cancer cells can remain dependent on estrogen receptor (ER) signaling for growth even after developing resistance to other endocrine therapies, providing a strong rationale for the use of elacestrant in this setting. nih.govresearchgate.net

Combination Therapies to Circumvent Resistance Pathways

To further enhance its anti-tumor activity and overcome complex resistance mechanisms, elacestrant has been evaluated in combination with inhibitors of other key signaling pathways, notably the cyclin-dependent kinase 4/6 (CDK4/6) and PI3K/AKT/mTOR pathways. mdpi.com

Resistance to the combination of endocrine therapy and CDK4/6 inhibitors is an emerging clinical issue. Preclinical studies have shown that elacestrant is effective in models of CDK4/6 inhibitor resistance. nih.gov It has demonstrated growth inhibitory activity in cell lines resistant to all three approved CDK4/6 inhibitors (palbociclib, ribociclib, and abemaciclib), irrespective of whether the cells had wild-type or mutant ESR1. nih.govresearchgate.net In palbociclib-resistant cells, elacestrant monotherapy effectively inhibited growth. researchgate.netnih.gov

The combination of elacestrant with CDK4/6 inhibitors has been shown to produce a greater antiproliferative effect than either agent alone. researchgate.net Similarly, combining elacestrant with mTOR inhibitors, such as everolimus (B549166), or PI3K inhibitors, like alpelisib, has demonstrated enhanced tumor growth inhibition in xenograft models, including those with de novo or acquired resistance to CDK4/6 inhibitors. researchgate.netnih.govresearchgate.net

High-throughput screening has identified other potential synergistic combinations. In ESR1-mutant models, the efficacy of elacestrant was potentiated by compounds targeting the cell cycle and the PI3K pathway. researchgate.net This screening also suggested potential synergy with topoisomerase inhibitors and Src family inhibitors. researchgate.net While elacestrant is effective, resistance can still develop. Preclinical findings suggest that resistance to elacestrant itself may involve the activation of receptor tyrosine kinases, which could be therapeutically targeted to restore sensitivity. researchgate.netresearchgate.net

The table below details preclinical findings for elacestrant combination strategies.

| Combination Partner | Model Type | Key Findings | Reference(s) |

| CDK4/6 Inhibitors (e.g., Palbociclib) | Cell lines and PDX models resistant to CDK4/6 inhibitors | Elacestrant inhibited growth in resistant cells; combination enhanced antiproliferative effects compared to monotherapy. | nih.govresearchgate.netnih.govnih.govresearchgate.net |

| mTOR Inhibitors (e.g., Everolimus) | Xenograft models | Combination with elacestrant produced greater tumor growth inhibition than monotherapy. | nih.govresearchgate.netnih.govresearchgate.net |

| PI3K Inhibitors (e.g., Alpelisib) | In vitro models and PDX models resistant to CDK4/6 inhibitors | Combination with elacestrant inhibited growth in resistant models. | nih.govresearchgate.net |

| Src Family Inhibitors | ESR1-mutant models | Identified as synergistic with elacestrant in high-throughput screening. | researchgate.net |

| Topoisomerase Inhibitors | ESR1-mutant models | Identified as synergistic with elacestrant in high-throughput screening. | researchgate.net |

These preclinical investigations provide a strong basis for ongoing clinical trials exploring elacestrant in combination with various targeted agents to overcome endocrine therapy resistance in ER-positive breast cancer. cancernetwork.comonclive.com

Structure Activity Relationships Sar and Analog Design

Elacestrant (B1663853) SAR: Identification of Key Pharmacophoric Features

Elacestrant is a nonsteroidal compound characterized by a core tetrahydronaphthalene (tetralin) ring system. taylorandfrancis.com Its efficacy as a SERD is not merely a function of binding to the estrogen receptor's ligand-binding pocket but is critically dependent on the specific conformational changes it induces upon binding. These changes, particularly the destabilization of Helix 12, are essential for marking the receptor for proteasomal degradation. researchgate.net Molecular modeling and crystallography studies have elucidated the key interactions that define elacestrant's pharmacophore. researchgate.netnih.gov

Several structural components of elacestrant are crucial for its biological activity:

Tetrahydronaphthalene (Tetralin) Ring: This rigid scaffold serves as the core of the molecule, properly orienting the other functional groups within the hydrophobic ligand-binding pocket of the estrogen receptor. taylorandfrancis.com

Phenolic Hydroxyl Group: The hydroxyl group on the tetralin ring is a critical anchor. It acts as a hydrogen bond donor, mimicking the A-ring phenol (B47542) of estradiol (B170435) and forming a key hydrogen bond with the residues Glu353 and Arg394 in the ligand-binding domain, which is essential for high-affinity binding.

Amine Side Chain: The flexible ethylamine (B1201723) side chain is a defining feature of many nonsteroidal SERDs. This basic amine group is involved in crucial interactions that modulate the receptor's conformation. In elacestrant, this side chain extends towards Helix 12, where its interactions are thought to be responsible for displacing this helix from its normal agonist position, a necessary step for inducing a conformation that leads to receptor degradation. umich.edu

X-ray crystallography has revealed that elacestrant adopts a unique orientation within the ERα ligand-binding pocket. This specific binding mode allows it to form a distinctive bifurcated hydrogen bond that increases the mobility of Helix 12, a characteristic known to induce SERD activity. researchgate.net

The specific substitution pattern of elacestrant is highly optimized for potent ERα binding and degradation. Studies on related SERDs show that modifications to these key moieties can dramatically alter biological activity. For instance, in other SERD series, the presence of an acrylic acid side chain was found to be crucial for ER downregulation activity. umich.edu While elacestrant utilizes a basic amine side chain, the principle remains that the nature and position of this side chain are paramount for inducing the conformational shift in Helix 12 required for degradation.

Elacestrant demonstrates potent dose-dependent inhibition of ERα expression and function. nih.gov Its affinity for the two estrogen receptor isoforms, ERα and ERβ, shows a clear preference for the former, which is the primary driver of proliferation in the majority of breast cancers.

Table 1: In Vitro Activity of Elacestrant (R-enantiomer)

| Target | Assay | IC50 (nM) |

|---|---|---|

| ERα | Receptor Binding | 48 |

| ERβ | Receptor Binding | 870 |

Data sourced from multiple references. nih.govmedchemexpress.comtaiclone.com

SAR of Elacestrant S Enantiomer: Understanding Inactivity

A fundamental aspect of elacestrant's SAR is its stereochemistry. The biological activity resides exclusively in the R-enantiomer, while the elacestrant S-enantiomer is characterized as having low or no activity. medchemexpress.comtaiclone.com This stark difference underscores the highly specific three-dimensional complementarity required between the ligand and the receptor.

The chiral center of elacestrant is at the C6 position of the tetrahydronaphthalene ring, which is defined as (6R) in the active molecule. This specific spatial arrangement is critical for positioning the extended side chain and other functional groups correctly within the ligand-binding pocket.

The inactivity of the S-enantiomer stems from its inability to adopt the precise conformation required for optimal interaction with the receptor. The (6S) configuration would project the bulky aryl-amino substituent into a different region of the binding pocket. This likely results in steric clashes with amino acid residues and prevents the molecule from achieving the key interactions established by the R-enantiomer, such as:

The crucial hydrogen bond network involving the phenolic hydroxyl group.

The stabilizing π-π stacking interactions with Phe404 and Trp383. nih.gov

The correct orientation of the side chain to disrupt Helix 12.

Consequently, the S-enantiomer would fail to bind with high affinity and would be incapable of inducing the specific conformational change in the receptor that leads to its degradation.

While direct comparative conformational analysis of the S-enantiomer is not widely available in published literature, its inactivity can be inferred from the stringent conformational requirements for the active R-enantiomer. Molecular dynamics simulations of the active elacestrant show it binding within a pocket formed by helices H3, H5, H6, and H11. nih.gov The (6R) configuration allows the molecule to fit snugly and maintain these interactions over time.

It is hypothesized that the mirror-image (6S) configuration would lead to a fundamentally different and less stable binding pose. The altered stereochemistry would likely force the flexible side chain into a conformation that does not effectively displace Helix 12. Without this critical displacement, the receptor does not adopt the antagonist conformation required for degradation, rendering the S-enantiomer inactive as a SERD. The precise geometry of the (6R) enantiomer is essential to engage the receptor in a manner that not only blocks its function but actively triggers its destruction.

Computational Approaches in SAR Elucidation

Computational chemistry has been indispensable in understanding the SAR of elacestrant and other SERDs. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations provide atomic-level insights into the ligand-receptor interactions that govern activity.

X-ray Crystallography: The high-resolution crystal structure of the active R-enantiomer of elacestrant bound to the ERα ligand-binding domain has been the most powerful tool. It provides a definitive static picture of the binding mode, confirming the key interactions and revealing the unique conformation that leads to SERD activity. researchgate.net

Molecular Docking: Docking simulations can predict the preferred binding orientation of different analogs or stereoisomers within the receptor's active site. Such models would be instrumental in visualizing why the S-enantiomer fails to bind productively, likely highlighting unfavorable steric or electronic interactions that are absent with the R-enantiomer.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, helping to understand its stability and the conformational changes that occur over time. A simulation of elacestrant bound to ERα has confirmed the stability of key interactions and provided insights into the dynamics of Helix 12. nih.gov A comparative MD simulation of the S-enantiomer would be expected to show a less stable complex and a failure to induce the necessary conformational shifts in the receptor, thereby computationally validating its observed lack of activity.

These computational methods are crucial for rational drug design, allowing for the in silico evaluation of new analogs and providing a theoretical framework to explain the empirical SAR data, including the profound impact of stereochemistry on the activity of elacestrant.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. In the context of the this compound, docking studies would be essential to elucidate the structural basis for its reduced activity compared to the R-enantiomer. While specific molecular docking studies exclusively on the S-enantiomer are not extensively detailed in publicly available literature, insights can be drawn from the binding mode of the active form of elacestrant to the estrogen receptor-α (ERα). nih.gov